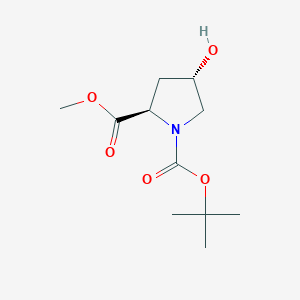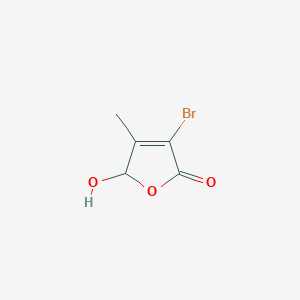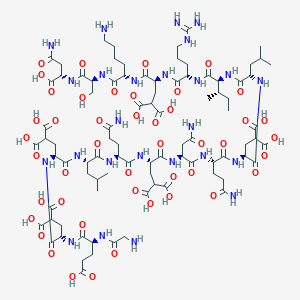
Conantokin G (free acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Conantokin G (free acid) is a 17-amino-acid peptide derived from the venom of the marine cone snail, Conus geographus. It is known for its potent and selective antagonistic action on N-methyl-D-aspartate (NMDA) receptors, particularly those containing the GluN2B subunit . This peptide has garnered significant interest due to its neuroprotective properties and potential therapeutic applications in various neurological disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Conantokin G can be synthesized chemically to match the natural peptide found in Conus geographus venom. The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled step-by-step on a solid support . The incorporation of gamma-carboxyglutamic acid (Gla) residues, which are post-translationally modified glutamic acid residues, is a critical step in the synthesis .
Industrial Production Methods: While there is no large-scale industrial production method specifically detailed for Conantokin G, the principles of SPPS can be scaled up for industrial purposes. This involves automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Conantokin G primarily undergoes interactions with NMDA receptors rather than traditional chemical reactions like oxidation or reduction. Its activity is characterized by its ability to inhibit NMDA-evoked currents in neurons .
Common Reagents and Conditions: The synthesis of Conantokin G involves reagents typical for peptide synthesis, such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA) . The peptide is synthesized under controlled conditions to ensure the correct folding and incorporation of Gla residues .
Major Products Formed: The major product of the synthesis is the Conantokin G peptide itself, which is then purified to achieve high purity suitable for research and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Conantokin G has a wide range of scientific research applications:
Mecanismo De Acción
Conantokin G exerts its effects by selectively binding to the GluN2B subunit of NMDA receptors, thereby inhibiting NMDA-evoked currents . This competitive antagonism prevents excessive calcium influx into neurons, which is a key factor in excitotoxicity and neuronal damage . The peptide’s interaction with the receptor is both concentration-dependent and reversible .
Comparación Con Compuestos Similares
Conus species. Similar compounds include:
Conantokin T: Derived from Conus tulipa, it also acts as an NMDA receptor antagonist but has a different amino acid sequence and binding profile.
Conantokin R and L: These peptides are derived from other Conus species and exhibit varying degrees of selectivity and potency towards NMDA receptor subunits.
Synthetic Derivatives: Researchers have designed synthetic peptides based on Conantokin G’s structure to enhance its selectivity and potency.
Conantokin G stands out due to its high selectivity for the GluN2B subunit and its potential therapeutic applications in neuroprotection .
Propiedades
IUPAC Name |
2-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H137N25O45/c1-7-34(6)61(76(136)102-41(12-10-20-97-88(95)96)62(122)105-47(23-35(77(137)138)78(139)140)68(128)99-40(11-8-9-19-89)63(123)112-54(31-114)75(135)111-53(87(157)158)29-58(94)118)113-74(134)46(22-33(4)5)104-69(129)48(24-36(79(141)142)80(143)144)107-66(126)44(14-17-56(92)116)101-73(133)52(28-57(93)117)110-72(132)50(26-38(83(149)150)84(151)152)108-65(125)43(13-16-55(91)115)100-67(127)45(21-32(2)3)103-70(130)51(27-39(85(153)154)86(155)156)109-71(131)49(25-37(81(145)146)82(147)148)106-64(124)42(15-18-60(120)121)98-59(119)30-90/h32-54,61,114H,7-31,89-90H2,1-6H3,(H2,91,115)(H2,92,116)(H2,93,117)(H2,94,118)(H,98,119)(H,99,128)(H,100,127)(H,101,133)(H,102,136)(H,103,130)(H,104,129)(H,105,122)(H,106,124)(H,107,126)(H,108,125)(H,109,131)(H,110,132)(H,111,135)(H,112,123)(H,113,134)(H,120,121)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H4,95,96,97)/t34-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,61-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBJAZBKZZICDG-QGXIKSNHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H137N25O45 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2265.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133628-78-1 |
Source


|
| Record name | 133628-78-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B151243.png)


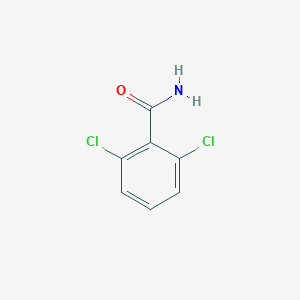

![methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B151254.png)
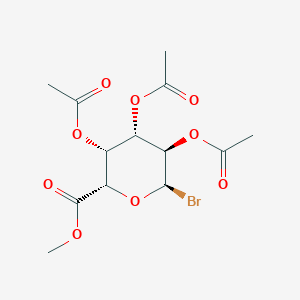
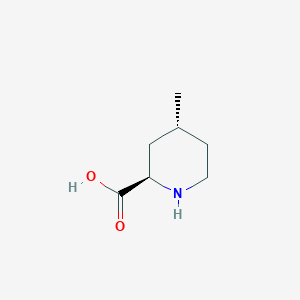
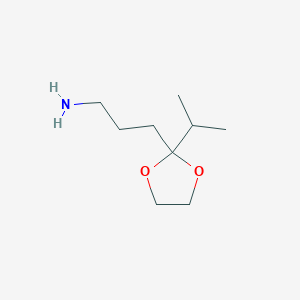
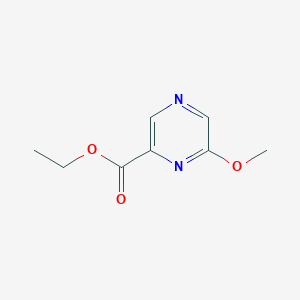
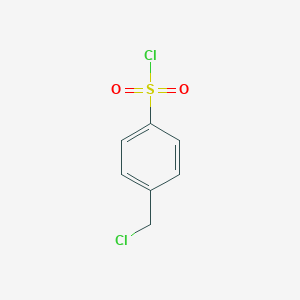
![2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide](/img/structure/B151278.png)
